Memantinium(1+), commonly known as memantine, is a pharmaceutical compound primarily used in the treatment of Alzheimer's disease. It functions as an N-methyl-D-aspartate receptor antagonist, which helps to modulate the activity of glutamate, a neurotransmitter involved in learning and memory. The compound is classified under the category of neuroprotective agents and is recognized for its ability to alleviate symptoms associated with moderate to severe Alzheimer's disease.
Memantine is derived from adamantane, a hydrocarbon structure that contributes to its unique properties. The compound is classified as a tertiary amine and is often encountered in its hydrochloride salt form, memantine hydrochloride. This classification is significant as it influences its pharmacological effects and therapeutic applications.
The synthesis of memantine can be achieved through various methods, with a notable two-step process that has been optimized for efficiency and yield.
Methods and Technical Details:
Memantine has a distinct molecular structure characterized by its adamantane backbone.
Memantine participates in several chemical reactions relevant to its synthesis and degradation:
Memantine's mechanism of action primarily involves antagonism at the N-methyl-D-aspartate receptor:
Memantinium(1+) possesses several notable physical and chemical properties:
Memantinium(1+) has significant scientific and clinical applications:
Memantinium(1+) denotes the protonated form of memantine (3,5-dimethyladamantan-1-amine), a primary amine that gains a positive charge upon acidification. Its systematic IUPAC name is 3,5-dimethyladamantan-1-aminium. The molecular formula is C~12~H~22~N^+^, with a monoisotopic mass of 180.174 g/mol. Structurally, it features a rigid adamantane cage—a diamondoid hydrocarbon with three fused cyclohexane rings in chair conformation—substituted with methyl groups at positions 3 and 5 and an ammonium group (-NH~3~^+^) at position 1 [3] [10].
The molecular geometry is characterized by:
Table 1: Structural Features of Memantinium(1+)
Parameter | Value |
---|---|
Core Structure | Adamantane cage |
Substituents | 3-methyl, 5-methyl, 1-aminium |
Symmetry | C~2v~ (mirror plane through C1-C4 axis) |
Characteristic Bond Length | C-N^+^: 1.49–1.51 Å |
Memantinium(1+) exhibits distinct properties due to its hydrophobic cage and charged amine group:
pKa and Protonation Behavior: The conjugate acid (memantine hydrochloride) has a pKa of 10.27, indicating strong basicity. This allows memantinium(1+) to remain >99% protonated at physiological pH (7.4), enhancing water solubility [1] [10].
Solubility:
Organic solvents: High solubility in methanol (∼200 mg/mL) and ethanol (∼150 mg/mL), but low in apolar solvents (e.g., logP = 2.18 for memantine base) [10].
Stability:
Table 2: Key Physicochemical Parameters
Property | Value | Biological Implication |
---|---|---|
pKa | 10.27 | Predominantly cationic at pH 7.4 |
logD (pH 7.4) | 0.85 | Balanced membrane permeability |
Aqueous Solubility | >100 mg/mL (HCl salt) | Suitable for oral/injectable use |
Polar Surface Area | 26 Ų | Enhanced blood-brain barrier penetration |
Memantinium(1+) exhibits no stereoisomers due to its symmetric cage:
Crystallographic studies confirm memantinium(1+) salts adopt a layered hydrogen-bond network. In memantine hydrochloride, the cation and Cl^- form N-H···Cl bonds (2.98–3.15 Å), creating supramolecular sheets parallel to the (001) plane [2]. This stabilizes the solid state without isomerism.
Memantinium(1+) shares the adamantane core with related compounds but shows distinct pharmacological behavior:
Adapalene: Aromatic retinoid hybrid loses cationicity, shifting toward nuclear receptor targeting [10].
Receptor Interactions:
Minimal affinity for σ receptors (K~i~ > 20 μM) at therapeutic concentrations, unlike amantadine [1].
Physicochemical Advantages:
Table 3: Comparative Analysis of Adamantane Derivatives
Compound | Substituents | logP | NMDA K~i~ (μM) | Primary Target |
---|---|---|---|---|
Memantinium(1+) | 1-NH~3~^+^, 3,5-CH~3~ | 2.18 | 19.98 | NMDA receptor |
Amantadine | 1-NH~3~^+^ | 1.99 | 20.25 | NMDA/σ receptors |
Rimantadine | 1-NH~2~, α-CH~3~ | 2.47 | >100 | Influenza M2 channel |
Vildagliptin | 1-CN, 3-NH-adamantyl | 1.10 | Inactive | DPP-4 enzyme |
Table 4: Biological Activity Profiles
Derivative | Neuroprotective? | Anti-Inflammatory? | Ion Channel Targets |
---|---|---|---|
Memantinium(1+) | Yes | Indirectly | NMDA, nAChR |
Amantadine | Moderate | Yes | NMDA, σ, PCP |
Saxagliptin | No | Yes (via GLP-1) | - |
Adaphostin | No | No | Mitochondrial transporters |
The 3,5-dimethylation in memantinium(1+) optimizes kinetic selectivity for pathological NMDA receptor overactivation while sparing physiological signaling—a key advantage over high-affinity NMDA antagonists [1] [4] [10]. Hybrid derivatives like IEM-1913 (bis-cationic adamantane) show 814-fold higher therapeutic indices in blocking AMPA/NMDA receptors, underscoring memantinium(1+)’s role as a versatile scaffold [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7